molecular formula C34H41N7O6 B12324591 Dabigatran Etexilate N-Oxide

Dabigatran Etexilate N-Oxide

Cat. No.: B12324591
M. Wt: 643.7 g/mol
InChI Key: ODWAOSMOSLZPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Etexilate N-Oxide is a derivative of Dabigatran Etexilate, which is an oral anticoagulant used to prevent and treat thromboembolic disorders. Dabigatran Etexilate is a prodrug that is converted to its active form, Dabigatran, in the body. This compound is a reference standard used in analytical studies and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate N-Oxide involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process starts with the nitration of bromobenzene, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified. Reduction and alkylation steps are performed to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Dabigatran Etexilate N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromobenzene, nitrating agents, cyanating agents, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed: The major product formed from the synthesis of this compound is the N-oxide derivative of Dabigatran Etexilate. This compound is used as a reference standard in analytical studies and research .

Properties

Molecular Formula

C34H41N7O6

Molecular Weight

643.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate

InChI

InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44)

InChI Key

ODWAOSMOSLZPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.